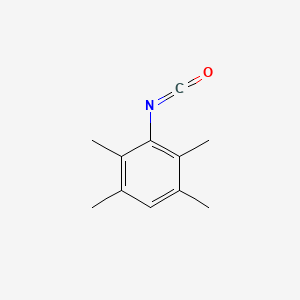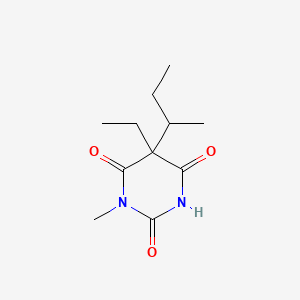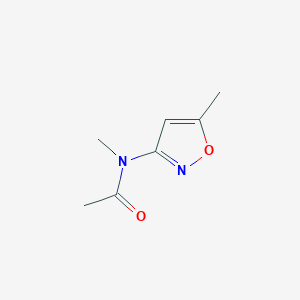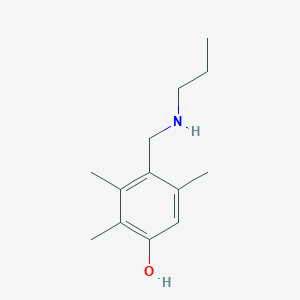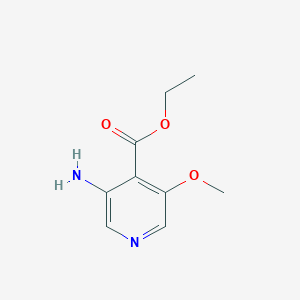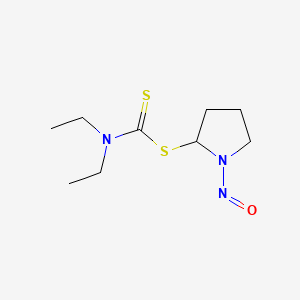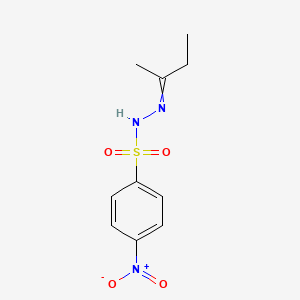
N'-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a butan-2-ylidene group attached to a 4-nitrobenzene-1-sulfonohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzene-1-sulfonohydrazide with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Medicine: The compound’s derivatives have been explored for their potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide include:
- N’-(Propan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide
- N’-(Butan-2-ylidene)-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the presence of both a butan-2-ylidene group and a nitrobenzene sulfonohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
5460-17-3 |
|---|---|
Fórmula molecular |
C10H13N3O4S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
N-(butan-2-ylideneamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-3-8(2)11-12-18(16,17)10-6-4-9(5-7-10)13(14)15/h4-7,12H,3H2,1-2H3 |
Clave InChI |
VQQKZJUGHIWFRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
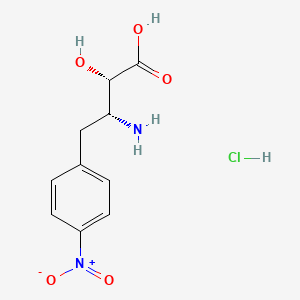
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
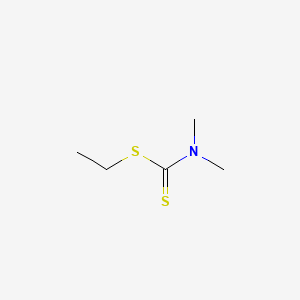
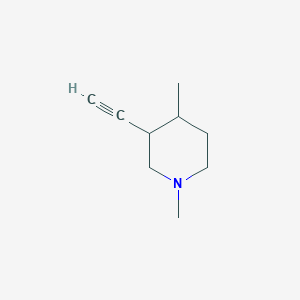
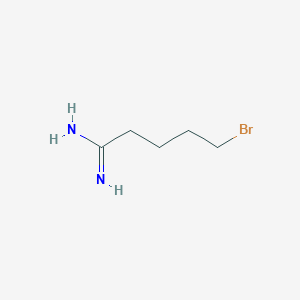
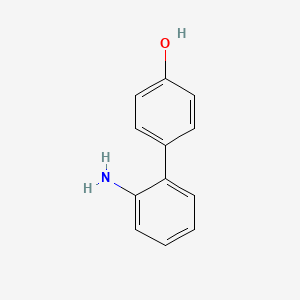
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
